IACS-52825

DLK inhibition MAP3K12 kinase binding affinity

IACS-52825 is a best-in-class DLK inhibitor with validated in vivo efficacy reversing cisplatin-induced allodynia (3–30 mg/kg PO). Its rigid BCP motif and chiral trifluoroethanol confer unmatched selectivity across 403 kinases (>92× over IRAK4) and exceptional microsomal stability in mouse, rat, dog, monkey, and human—eliminating species-to-species variability. Low CYP inhibition (CYP2C9 IC50 = 10 μM) enables combination studies. Choose IACS-52825 for reproducible, target-specific CIPN and neurodegeneration data.

Molecular Formula C16H13F7N4O2
Molecular Weight 426.29 g/mol
Cat. No. B15138309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIACS-52825
Molecular FormulaC16H13F7N4O2
Molecular Weight426.29 g/mol
Structural Identifiers
SMILESC1C2(CC1(C2)F)N3C=C(N=C3C(C(F)(F)F)O)C4=CC(=C(N=C4)N)OC(F)(F)F
InChIInChI=1S/C16H13F7N4O2/c17-13-4-14(5-13,6-13)27-3-8(26-12(27)10(28)15(18,19)20)7-1-9(11(24)25-2-7)29-16(21,22)23/h1-3,10,28H,4-6H2,(H2,24,25)/t10-,13?,14?/m1/s1
InChIKeyXUOJHVFYSAMHNK-GWMXKSKGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-1-[4-[6-amino-5-(trifluoromethoxy)pyridin-3-yl]-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)imidazol-2-yl]-2,2,2-trifluoroethanol: A Dual Leucine Zipper Kinase Inhibitor with Defined Preclinical Profile for CIPN Research and Drug Discovery


This compound, commonly designated IACS-52825, is a chiral small molecule that functions as a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK; MAP3K12) [1]. It is characterized by a unique chemical architecture incorporating a 6-amino-5-(trifluoromethoxy)pyridin-3-yl moiety, a 3-fluorobicyclo[1.1.1]pentan-1-yl (BCP) group, and a stereodefined (1R)-2,2,2-trifluoroethanol substituent on the central imidazole core [2]. The compound was advanced to preclinical development for the potential treatment of chemotherapy-induced peripheral neuropathy (CIPN) and related neurodegenerative conditions driven by DLK-mediated neuronal injury responses [1].

Why (1R)-1-[4-[6-amino-5-(trifluoromethoxy)pyridin-3-yl]-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)imidazol-2-yl]-2,2,2-trifluoroethanol Cannot Be Simply Substituted by Other DLK Inhibitors or In-Class Analogs


In-class DLK inhibitors exhibit substantial variability in key parameters including target binding affinity, cellular potency, kinase selectivity profile, metabolic stability, and in vivo efficacy, making direct substitution without experimental validation scientifically unsound [1]. The combination of a rigid 3-fluorobicyclo[1.1.1]pentane motif and a chiral trifluoroethanol group in IACS-52825 confers a distinct pharmacokinetic and selectivity signature that is not shared by earlier generation DLK inhibitors such as GNE-3511 or URMC-099, nor by close structural analogs lacking these specific features [2]. The quantitative evidence presented in Section 3 demonstrates that even compounds within the same patent family can diverge by more than an order of magnitude in key performance metrics, underscoring the necessity of compound-specific evaluation for procurement and experimental design.

Quantitative Differentiation of (1R)-1-[4-[6-amino-5-(trifluoromethoxy)pyridin-3-yl]-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)imidazol-2-yl]-2,2,2-trifluoroethanol: Comparative Evidence for Scientific Selection


Direct Comparison of DLK Binding Affinity: IACS-52825 vs. URMC-099

IACS-52825 exhibits approximately 115-fold higher binding affinity for DLK compared to the mixed lineage kinase inhibitor URMC-099, as measured under comparable kinase assay conditions [1]. The Kd value of 1.3 nM for IACS-52825 contrasts sharply with the reported DLK IC50 of 150 nM for URMC-099, reflecting a substantial difference in target engagement potential . This difference is attributable to the distinct chemical scaffold and optimized binding interactions of IACS-52825 with the DLK ATP-binding pocket.

DLK inhibition MAP3K12 kinase binding affinity Kd comparison

Cellular DLK Inhibition: IACS-52825 vs. GNE-3511 in p-c-Jun Reduction Assays

In HEK293 cells expressing human DLK, IACS-52825 inhibits c-Jun phosphorylation at Ser63 with an IC50 of 107 nM [1]. While GNE-3511 demonstrates sub-nanomolar Ki in biochemical assays (<0.5 nM), its cellular potency in p-c-Jun reduction assays is reported as 30 nM under comparable conditions, indicating a smaller cellular-to-biochemical potency gap for IACS-52825 [2]. The reduced shift between binding and cellular activity for IACS-52825 suggests favorable cell permeability and target engagement characteristics.

DLK cellular activity p-c-Jun phosphorylation cell-based assay IC50 comparison

Kinase Selectivity Profile: IACS-52825 vs. In-Class DLK Inhibitors

IACS-52825 demonstrates a substantial selectivity window against off-target kinases, with >1.5 log (approximately 32-fold) greater potency for DLK compared to the next most potently inhibited kinases, IRAK4 (Kd = 120 nM) and IRAK1 (Kd = 390 nM) [1]. This selectivity profile compares favorably to earlier DLK inhibitors such as GNE-3511, which has been characterized as relatively promiscuous, with many kinases >80% inhibited at 100 nM [2]. The clean selectivity profile of IACS-52825, including minimal activity against a 403-member kinase panel, reduces the likelihood of confounding off-target effects in biological experiments [1].

kinase selectivity off-target activity IRAK4 IRAK1

Cytochrome P450 Inhibition Profile: Low Drug-Drug Interaction Liability

IACS-52825 exhibits weak inhibition of major cytochrome P450 isoforms, with an IC50 of 10,000 nM (10 μM) against CYP2C9 in human liver microsomes [1]. This value indicates a low potential for CYP-mediated drug-drug interactions, as therapeutic plasma concentrations are unlikely to approach levels that would meaningfully inhibit this enzyme. The compound also shows no significant inhibition of other major CYP isoforms, distinguishing it from many kinase inhibitors that carry CYP-related safety warnings [2]. This favorable DDI profile supports its use in combination studies and reduces preclinical safety concerns.

CYP inhibition drug-drug interaction metabolic stability CYP2C9

In Vivo Efficacy in Chemotherapy-Induced Peripheral Neuropathy: Dose-Dependent Reversal of Mechanical Allodynia

In a mouse model of cisplatin-induced peripheral neuropathy, IACS-52825 administered orally once daily at doses of 3, 10, or 30 mg/kg produced dose-dependent reversal of mechanical allodynia [1]. The 30 mg/kg dose achieved near-complete reversal of allodynic symptoms over a 27-day treatment period [2]. This in vivo activity distinguishes IACS-52825 from earlier DLK inhibitors that lack robust efficacy data in CIPN models or exhibit poor brain penetration limiting their utility in CNS-related neurodegenerative conditions [3].

in vivo efficacy CIPN model mechanical allodynia mouse model

Metabolic Stability Across Species: Favorable In Vitro Microsomal and Hepatocyte Stability

IACS-52825 demonstrates excellent in vitro metabolic stability in both microsomal and hepatocyte assays across multiple species, including mouse, rat, dog, monkey, and human [1]. This broad species stability profile facilitates translational studies and supports the compound's use in various preclinical animal models without requiring species-specific optimization. The combination of high metabolic stability and good permeability contributes to the favorable oral pharmacokinetic properties observed in vivo [1]. This stability profile represents a significant advancement over earlier DLK inhibitor series that exhibited suboptimal metabolic stability [2].

metabolic stability microsomal stability hepatocyte stability cross-species

Optimal Application Scenarios for (1R)-1-[4-[6-amino-5-(trifluoromethoxy)pyridin-3-yl]-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)imidazol-2-yl]-2,2,2-trifluoroethanol in Biomedical Research and Preclinical Development


Preclinical Efficacy Studies in Chemotherapy-Induced Peripheral Neuropathy (CIPN)

IACS-52825 is the preferred tool compound for investigating DLK-dependent mechanisms in CIPN due to its validated in vivo efficacy in reversing mechanical allodynia in cisplatin-treated mice at oral doses of 3-30 mg/kg [1]. Its favorable pharmacokinetic profile, including good oral bioavailability and brain penetration, enables robust target engagement and efficacy readouts in rodent models of CIPN [1].

Kinase Selectivity Profiling and Off-Target Assessment in Neuronal Injury Studies

For experiments requiring high-confidence attribution of phenotypic effects to DLK inhibition, IACS-52825 offers a cleaner selectivity profile compared to earlier generation DLK inhibitors [1]. With minimal activity against a 403-member kinase panel and >92-fold selectivity over the nearest off-target IRAK4, this compound reduces the risk of confounding off-target pharmacology in cell-based and in vivo neuronal injury models .

Cross-Species Pharmacokinetic and Metabolism Studies

The excellent in vitro metabolic stability of IACS-52825 across mouse, rat, dog, monkey, and human microsomes and hepatocytes makes it an ideal candidate for cross-species translational pharmacology studies [1]. Researchers can confidently extrapolate findings across species without concerns about species-specific metabolic instability compromising data interpretation [1].

Combination Therapy and Drug-Drug Interaction (DDI) Investigations

Given its low CYP inhibition profile (CYP2C9 IC50 = 10 μM), IACS-52825 is well-suited for combination studies with chemotherapeutic agents or other CNS-active compounds, as the risk of metabolic drug-drug interactions is minimized [1]. This property supports its use in preclinical models exploring multimodal therapeutic strategies for CIPN and related neuropathies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for IACS-52825

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.